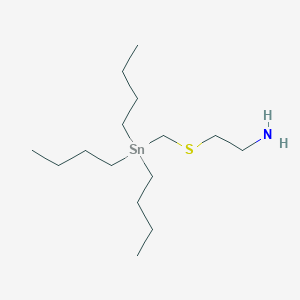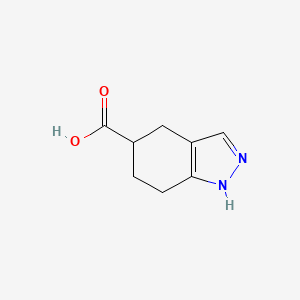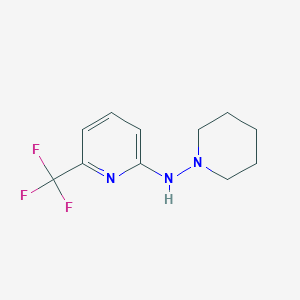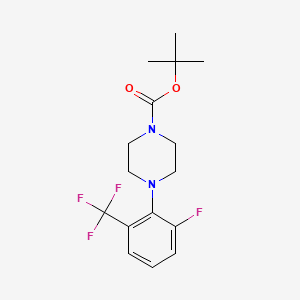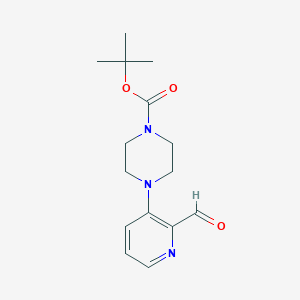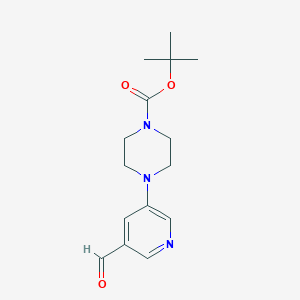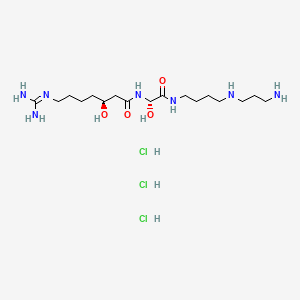![molecular formula C15H8Cl2F3N5 B1401716 [4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine CAS No. 1311278-30-4](/img/structure/B1401716.png)
[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine
Overview
Description
1,3,5-Triazine derivatives are a class of compounds that have been investigated for their biological activity . They exhibit a range of properties, including antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . These compounds can be prepared by conventional methods or by using microwave irradiation, which can yield the desired products in less time and with higher purity .Molecular Structure Analysis
The molecular structure of 1,3,5-triazine derivatives can be characterized by various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra .Scientific Research Applications
- Application: This research focuses on the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
- Method: The triazines were prepared from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
- Results: The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .
- Application: This research investigates the antimicrobial activity of 1,3,5-triazine aminobenzoic acid derivatives .
- Method: The triazine derivatives were prepared by conventional methods or using microwave irradiation. Esterification of the 4-aminobenzoic acid moiety afforded methyl ester analogues .
- Results: Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines
Antimicrobial Activity of 1,3,5-Triazine Aminobenzoic Acid Derivatives
UV Light Absorber and Stabilizer
- Application: This compound can be used in industrial abrasion processing with a low release rate . This includes activities such as the cutting of textiles or the machining or grinding of metal .
- Method: The compound is likely added to the materials during the manufacturing process to enhance their properties .
- Results: The use of this compound in industrial abrasion processing can lead to improved product quality and durability .
- Application: Some 1,3,5-triazines display important biological properties; for example, hexamethylmelamine (HMM) and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
- Method: These compounds are likely administered as part of a chemotherapy regimen .
- Results: These compounds have shown effectiveness in treating certain types of cancer .
- Application: More recently, significant aromatase inhibitory activity was observed for 1,3,5-triazines of a general structure . Aromatase inhibitors are drugs that are used to treat breast cancer in postmenopausal women .
- Method: These compounds are likely administered orally as part of a treatment regimen .
- Results: These compounds have shown effectiveness in inhibiting the enzyme aromatase, which can lead to a decrease in estrogen production, slowing the growth of cancers that are sensitive to estrogen .
Industrial Abrasion Processing
Antitumor Properties
Aromatase Inhibitory Activity
- Application: 1,3,5-Triazines are well known for a long time due to their applications in different fields, including the production of herbicides and polymer photostabilisers .
- Method: The specific methods of application would depend on the specific type of herbicide or photostabiliser being used .
- Results: These compounds have shown effectiveness in their respective applications .
- Application: Some 1,3,5-triazine derivatives exhibit antimalarial activity .
- Method: The specific methods of application would depend on the specific type of antimalarial drug being used .
- Results: These compounds have shown effectiveness in treating malaria .
- Application: The 1,3,5-triazine of a general structure presents potent corticotrophin-releasing factor 1 receptor antagonist activity .
- Method: These compounds are likely administered orally as part of a treatment regimen .
- Results: These compounds have shown effectiveness in inhibiting the corticotrophin-releasing factor 1 receptor .
Herbicides and Polymer Photostabilisers
Antimalarial Activity
Corticotrophin-Releasing Factor 1 Receptor Antagonist Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N5/c16-10-3-1-2-8(4-10)13-21-7-22-14(25-13)24-12-6-9(15(18,19)20)5-11(17)23-12/h1-7H,(H,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAZWSQXVLCWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC=N2)NC3=NC(=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



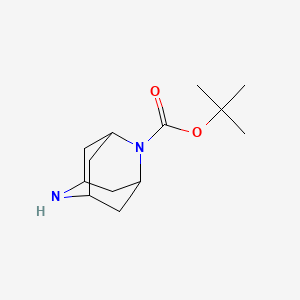
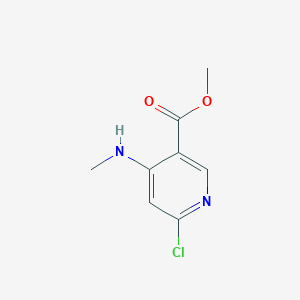
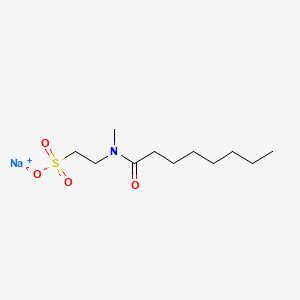
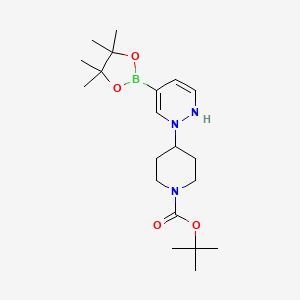
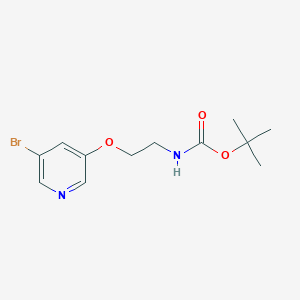
![N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine](/img/structure/B1401643.png)
![[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401644.png)
